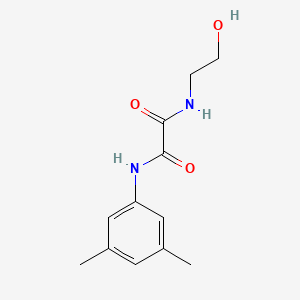

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Synthesis Analysis

While specific synthesis methods for “Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate” are not available, phenylpiperidines and their analogues can be manufactured via a variety of different synthesis methods . These methods often involve the use of specific precursor chemicals .Molecular Structure Analysis

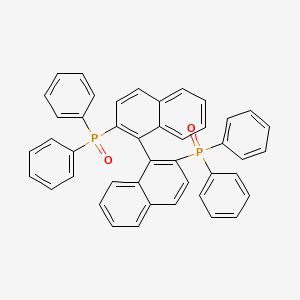

The molecular structure of phenylpiperidines involves a benzene ring bound to a piperidine ring . This is the base structure for a variety of opioids, such as pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate .科学的研究の応用

Chemical Synthesis and Medicinal Chemistry Applications

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate and related compounds have been explored extensively in the realm of medicinal chemistry and chemical synthesis. For example, the compound has been utilized in the synthesis of oxindoles via palladium-catalyzed C-H functionalization, highlighting its utility in creating complex organic molecules potentially relevant for pharmacological applications (Magano et al., 2014). This methodology underlines the compound's significance in constructing biologically active molecules, offering pathways to new therapeutic agents.

Antimicrobial and Anti-inflammatory Research

In antimicrobial research, novel piperidine-4-carboxamide derivatives have been synthesized and characterized, showing significant anti-angiogenic and DNA cleavage activities. These activities suggest their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, which could be critical in the development of new cancer treatments (Kambappa et al., 2017).

Neuroprotection and CNS Activity

Compounds structurally related to this compound have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. One such compound, CP-101,606, has been shown to protect cultured hippocampal neurons from glutamate toxicity, suggesting a promising avenue for neuroprotective therapy potentially applicable in conditions such as stroke or neurodegenerative diseases (Chenard et al., 1995).

Role in Cancer Research

Piperidine derivatives are also investigated for their roles in cancer research, particularly as inhibitors of soluble epoxide hydrolase, which is critical for the development of new therapeutic strategies against various types of cancer (Thalji et al., 2013). The exploration of these compounds underscores their importance in discovering novel pathways and targets for cancer treatment.

作用機序

Target of Action

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate is a derivative of piperidine . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Phenylpiperidines, a related class of compounds, have been associated with a variety of pharmacological effects, including morphine-like activity or other central nervous system effects .

Biochemical Pathways

It’s worth noting that piperidine derivatives have been associated with a variety of pharmacological applications .

特性

IUPAC Name |

phenyl 4-[[(2-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c21-18-9-5-4-8-17(18)19(24)22-14-15-10-12-23(13-11-15)20(25)26-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZKRZWGZVERMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine](/img/structure/B2377662.png)

![Tert-butyl N-(5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2377665.png)

![N-benzyl-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2377668.png)

![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)

![2-[4-(4-Methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2377675.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)